molecular formula C7H8BrN B6606959 2-(bromomethyl)cyclopent-1-ene-1-carbonitrile CAS No. 2839143-91-6

2-(bromomethyl)cyclopent-1-ene-1-carbonitrile

Cat. No.: B6606959
CAS No.: 2839143-91-6
M. Wt: 186.05 g/mol
InChI Key: WWYBHNFBFZBZKM-UHFFFAOYSA-N
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Description

2-(Bromomethyl)cyclopent-1-ene-1-carbonitrile is an organic compound with the molecular formula C7H8BrN It is a derivative of cyclopentene, featuring a bromomethyl group and a nitrile group attached to the cyclopentene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(bromomethyl)cyclopent-1-ene-1-carbonitrile can be achieved through a tandem Giese/Horner-Wadsworth-Emmons (HWE) reaction. This method involves the use of visible light to initiate the reaction in the presence of a photoredox catalyst such as fac-Ir(ppy)3. The reaction conditions typically include a base, an anhydrous solvent, and an inert atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing the reaction conditions for scalability, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)cyclopent-1-ene-1-carbonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Addition Reactions: The double bond in the cyclopentene ring can undergo addition reactions with electrophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Addition Reactions: Reagents such as hydrogen halides (HX) or halogens (X2) can be used under mild conditions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-(azidomethyl)cyclopent-1-ene-1-carbonitrile, while addition of hydrogen bromide would result in 2-(bromomethyl)cyclopentane-1-carbonitrile.

Scientific Research Applications

2-(Bromomethyl)cyclopent-1-ene-1-carbonitrile has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound can be used to develop new pharmaceuticals by modifying its structure to enhance biological activity.

    Material Science: It can be utilized in the synthesis of novel materials with specific properties.

    Chemical Biology: The compound can be used to study biological pathways and interactions by incorporating it into biologically active molecules.

Mechanism of Action

The mechanism of action of 2-(bromomethyl)cyclopent-1-ene-1-carbonitrile involves its reactivity with various nucleophiles and electrophiles. The bromomethyl group acts as a leaving group in substitution reactions, while the nitrile group can participate in coordination with metal catalysts. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Similar Compounds

    1-(Bromomethyl)cyclopentene: Similar structure but lacks the nitrile group.

    2-(Chloromethyl)cyclopent-1-ene-1-carbonitrile: Similar structure with a chlorine atom instead of bromine.

    Cyclopent-1-ene-1-carbonitrile: Lacks the bromomethyl group.

Uniqueness

2-(Bromomethyl)cyclopent-1-ene-1-carbonitrile is unique due to the presence of both a bromomethyl group and a nitrile group on the cyclopentene ring

Properties

IUPAC Name

2-(bromomethyl)cyclopentene-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN/c8-4-6-2-1-3-7(6)5-9/h1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWYBHNFBFZBZKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C(C1)C#N)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.05 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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